

An In-depth Technical Guide to the Molecular Structure and Properties of Xanthinol

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Compound of Interest

Compound Name: Xanthinol

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Introduction

Xanthinol, a potent water-soluble derivative of niacin, has been a subject of interest for its vasodilatory and metabolic-enhancing properties.[1][2] Primarily formulated as **Xanthinol Nicotinate**, the salt of **xanthinol** and nicotinic acid, it has been investigated for its potential in improving cerebrovascular and peripheral vascular disorders.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with **Xanthinol**.

Molecular Structure and Identification

Xanthinol is a derivative of theophylline, a methylxanthine.[3] Its chemical structure is characterized by a substituted propyl chain attached to the theophylline core at the N7 position.

- Chemical Name: 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione[2]
- Synonyms: Xantinal, 7-(2-Hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl)theophylline
- Chemical Formula: $C_{13}H_{21}N_5O_4$

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **Xanthinol** is presented in the table below. It is important to note that much of the experimental data is available for **Xanthinol** Nicotinate, the salt form.

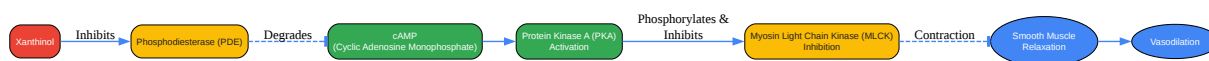
Property	Value	Source
Molecular Weight	311.34 g/mol	
Melting Point	179-180 °C	
Boiling Point	589.3 °C at 760 mmHg	
Solubility	<1 mg/mL in water	
logP (Predicted)	-1.8	
pKa (Strongest Basic, Predicted)	8.86	
Absorption Half-life	0.4 h	
Volume of Distribution	0.93 L/kg	
Total Body Clearance	0.63 L/h/kg	

Pharmacology

The pharmacological effects of **Xanthinol** are primarily attributed to its actions as a vasodilator and a metabolic enhancer. When administered as **Xanthinol** Nicotinate, it dissociates into **xanthinol** and nicotinic acid, each contributing to the overall therapeutic effect.

Mechanism of Action: Vasodilation

Xanthinol is believed to exert its vasodilatory effects through the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.

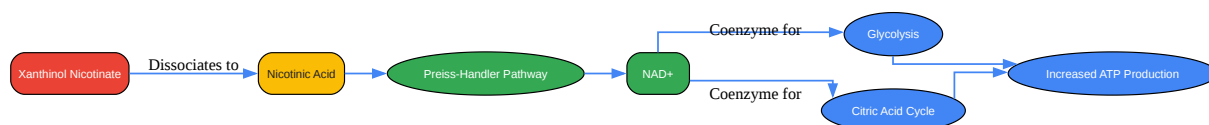


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Figure 1: Proposed signaling pathway for **Xanthinol**-mediated vasodilation.

Mechanism of Action: Enhanced Glucose Metabolism

The nicotinic acid component of **Xanthinol** Nicotinate serves as a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a crucial coenzyme in cellular respiration and energy metabolism. By increasing the intracellular pool of NAD⁺, **Xanthinol** Nicotinate is thought to enhance glucose metabolism.



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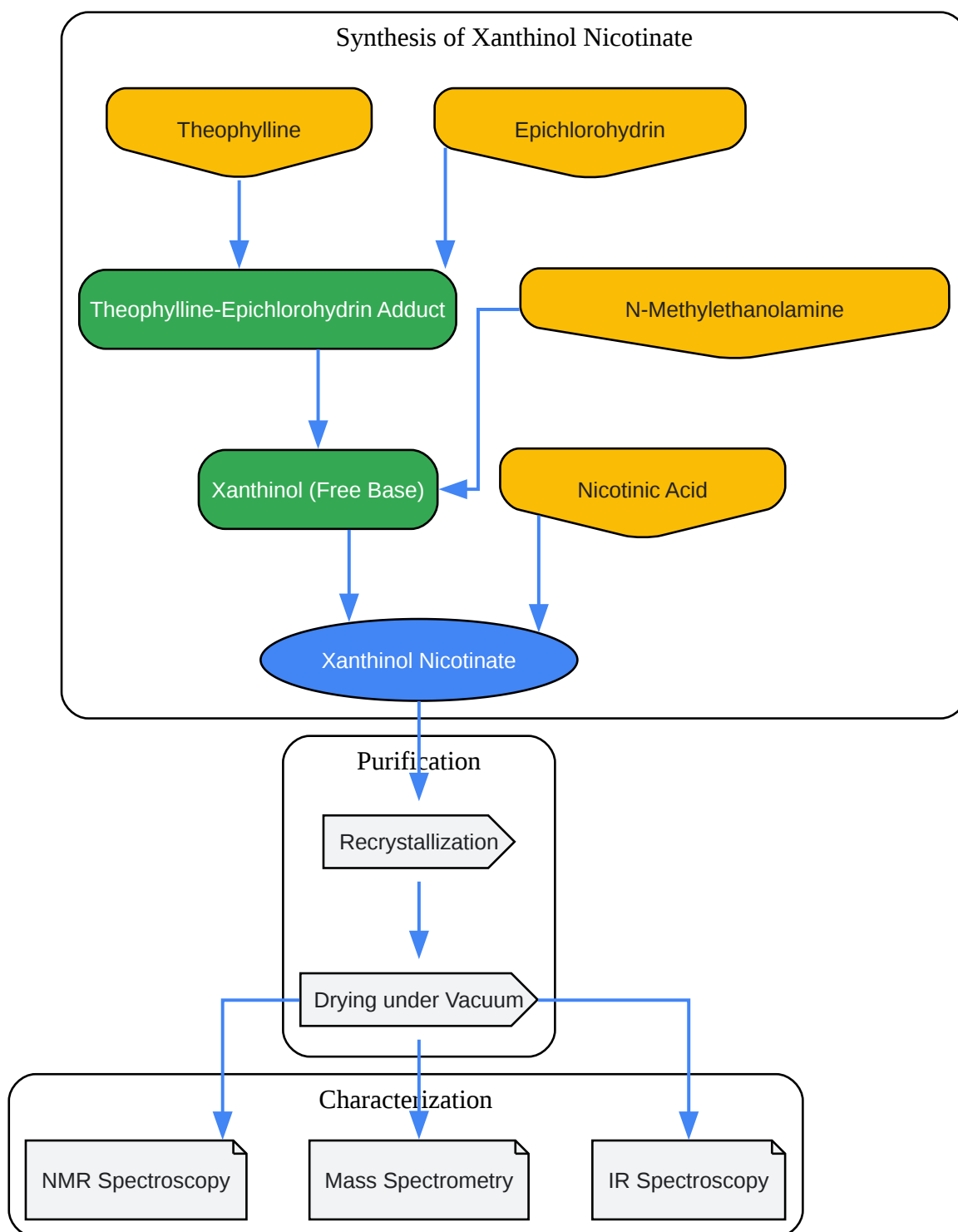
Figure 2: Role of **Xanthinol** Nicotinate in enhancing glucose metabolism.

Experimental Protocols

This section outlines the general methodologies for the synthesis of **Xanthinol** Nicotinate and its biological evaluation.

Synthesis of Xanthinol Nicotinate

A common synthetic route involves the reaction of theophylline with an epichlorohydrin derivative followed by reaction with N-methylethanolamine and subsequent salt formation with nicotinic acid.



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